4-(3-Benzyl-thioureido)-benzoic acid

Vue d'ensemble

Description

4-(3-Benzyl-thioureido)-benzoic acid is an organic compound that belongs to the class of thiourea derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-thioureido)-benzoic acid typically involves the reaction of 4-isothiocyanatobenzoic acid with benzylamine. The reaction is carried out in a suitable solvent such as dioxane at reflux temperature in the presence of a base like triethylamine . The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with benzylamine to form the desired thiourea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Benzyl-thioureido)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the chemical properties of 4-(3-Benzyl-thioureido)-benzoic acid. The compound features a thiourea moiety which is crucial for its biological activity. Its molecular formula is C12H12N2O2S, and it has a molecular weight of approximately 244.30 g/mol.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells, suggesting a potential therapeutic window for breast cancer treatment.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially offering new avenues for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Pharmacological Applications

Drug Development

this compound serves as a lead compound in drug development due to its ability to interact with specific biological targets. Its structure allows for modifications that can enhance efficacy and reduce toxicity. Studies have shown that derivatives of this compound can improve binding affinity to target proteins involved in disease processes.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the modulation of enzymes involved in metabolic pathways. This characteristic makes it valuable in developing treatments for metabolic disorders .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a building block for synthesizing novel polymers with specific properties. Its thiourea group can participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties.

Nanotechnology

This compound has been explored in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. By modifying nanoparticles with this compound, researchers aim to improve the targeting and release profiles of therapeutic agents.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(3-Benzyl-thioureido)-benzoic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides

- 4-(3-(Aryl)thioureido)benzenesulfonamides

Uniqueness

4-(3-Benzyl-thioureido)-benzoic acid is unique due to its specific benzyl group, which can influence its biological activity and chemical reactivity. Compared to other thiourea derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Activité Biologique

4-(3-Benzyl-thioureido)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

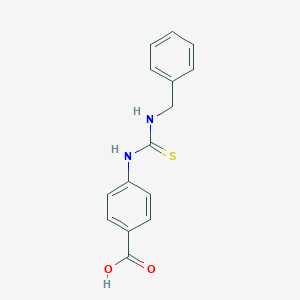

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoic acid moiety linked to a thiourea group, which is known for its diverse biological properties.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects. Research indicates that derivatives of thiourea compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that thiourea derivatives could inhibit bacterial growth effectively, suggesting that the structural modifications in compounds like this compound may enhance their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cellular pathways related to cell proliferation and apoptosis. For example, it was noted that similar thiourea derivatives could inhibit cell growth by targeting specific signaling pathways involved in cancer progression.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular metabolism and proliferation.

- Receptor Binding : It is hypothesized that the compound binds to specific receptors, altering their activity and leading to cellular responses such as apoptosis or growth inhibition.

Comparative Analysis with Similar Compounds

Case Studies

- Antimicrobial Study : A study evaluating various thiourea derivatives found that those with specific substitutions exhibited enhanced antibacterial effects against E. coli and Staphylococcus aureus. The results indicated a correlation between structural modifications and increased bioactivity .

- Anticancer Research : In vitro experiments on human colorectal cancer cells revealed that this compound significantly reduced cell viability through apoptosis induction mechanisms. The study highlighted the importance of the thiourea group in mediating these effects.

Propriétés

IUPAC Name |

4-(benzylcarbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(19)12-6-8-13(9-7-12)17-15(20)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)(H2,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAKQZPSSALVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354787 | |

| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

109310-93-2 | |

| Record name | 4-(3-Benzyl-thioureido)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.